molecular formula C10H28N2Si2 B1334683 1,2-Bis[(dimethylamino)dimethylsilyl]ethane CAS No. 91166-50-6

1,2-Bis[(dimethylamino)dimethylsilyl]ethane

Cat. No.: B1334683
CAS No.: 91166-50-6
M. Wt: 232.51 g/mol
InChI Key: MRAAXSSHMOFDJR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis[(dimethylamino)dimethylsilyl]ethane can be synthesized from 1,2-Bis(chlorodimethylsilyl)ethane and dimethylamine . The reaction involves the substitution of chlorine atoms with dimethylamino groups under controlled conditions. The reaction is typically carried out in an inert atmosphere to prevent moisture from affecting the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through distillation or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

1,2-Bis[(dimethylamino)dimethylsilyl]ethane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halogenated compounds can form new silyl derivatives, while oxidation reactions can form silanol derivatives .

Mechanism of Action

The mechanism of action of 1,2-Bis[(dimethylamino)dimethylsilyl]ethane involves the formation of stable silyl groups that protect functional groups during chemical reactions. The dimethylamino groups provide steric hindrance, preventing unwanted side reactions and ensuring selective reactions. The compound can be easily removed under mild conditions, allowing for the recovery of the protected functional group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its ability to protect aromatic primary amines selectively. The presence of dimethylamino groups provides steric hindrance, ensuring selective reactions and preventing unwanted side reactions. This makes it a valuable reagent in synthetic chemistry and various industrial applications .

Properties

IUPAC Name

N-[2-[dimethylamino(dimethyl)silyl]ethyl-dimethylsilyl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H28N2Si2/c1-11(2)13(5,6)9-10-14(7,8)12(3)4/h9-10H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRAAXSSHMOFDJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)[Si](C)(C)CC[Si](C)(C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H28N2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40400500
Record name 1,2-Bis[(dimethylamino)dimethylsilyl]ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91166-50-6
Record name 1,2-Bis[(dimethylamino)dimethylsilyl]ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Bis[(dimethylamino)dimethylsilyl]ethane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 1,2-Bis[(dimethylamino)dimethylsilyl]ethane suitable for creating carbosiloxane thin films using MLD?

A1: this compound serves as a highly reactive precursor in the MLD process. [] Its structure allows for controlled, layer-by-layer deposition when reacting with ozone. The dimethylamino groups are highly reactive with ozone, leading to the formation of siloxane (Si-O-Si) bonds, which are the backbone of carbosiloxane materials. This controlled reaction ensures the formation of uniform and ultrathin films.

Q2: What are the advantages of using the MLD technique with this compound for carbosiloxane film fabrication?

A2: The MLD process using this compound and ozone offers several advantages:

  • Precise Thickness Control: The self-limiting nature of MLD reactions allows for Angstrom-level control over film thickness. []

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